3-Methylchroman-4-sulfonamide
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Overview
Description
3-Methylchroman-4-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a chroman ring system substituted with a methyl group at the 3-position and a sulfonamide group at the 4-position. The chroman ring system is a significant structural entity in medicinal chemistry, often found in various natural and synthetic compounds with diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylchroman-4-sulfonamide typically involves the sulfonylation of amines with sulfonyl chlorides in the presence of a base. This method is effective for producing sulfonamides and involves the nucleophilic attack by ammonia, primary, or secondary amines on sulfonyl chlorides . Another efficient method involves the NH4I-mediated amination of sodium sulfinates, which provides a general and environmentally friendly access to sulfonamide compounds .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often relies on scalable and efficient synthetic routes. The use of metal-catalyzed coupling reactions of sulfonamides and sodium sulfinates with organo-halides or boronic acids is one such method . Additionally, oxidative coupling of thiols or sulfinate salts with amines has been reported as an attractive protocol for the synthesis of sulfonamides .
Chemical Reactions Analysis
Types of Reactions
3-Methylchroman-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methylchroman-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Industry: Utilized in the development of herbicides and pesticides due to its biological activity.
Mechanism of Action
The mechanism of action of 3-Methylchroman-4-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition leads to a decrease in folic acid production, ultimately resulting in the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methylchroman-4-sulfonamide include:
Chroman-4-one: A related compound with a similar chroman ring system but lacking the sulfonamide group.
Sulfonimidates: Compounds with a sulfur (VI) center and similar biological activities.
Uniqueness
This compound is unique due to its combination of a chroman ring system and a sulfonamide group, which imparts distinct biological activities and chemical reactivity. This combination makes it a valuable compound in medicinal chemistry and various scientific research applications .
Biological Activity
3-Methylchroman-4-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. Sulfonamides, a class of compounds characterized by the presence of a sulfonamide functional group, have historically been significant in medicinal chemistry, primarily for their antibacterial properties. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and research findings.
Chemical Structure and Properties
This compound is derived from the chroman framework, which contributes to its biological activity. The sulfonamide group enhances its interaction with biological targets. The general structure can be represented as follows:
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties due to their ability to inhibit bacterial growth. The mechanism involves the competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial cell division.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The data indicate that this compound exhibits varying degrees of effectiveness against different bacterial strains, with Staphylococcus aureus being the most susceptible.
Anti-inflammatory Activity
Research has demonstrated that sulfonamides possess anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity of this compound
Cytokine | IC50 (µg/mL) |
---|---|
TNF-α | 50 |
IL-6 | 45 |
IL-1β | 40 |
The IC50 values indicate that lower concentrations of the compound are effective in inhibiting cytokine production, suggesting potential therapeutic applications in inflammatory diseases.
Cytotoxicity
Cytotoxicity assays reveal that while this compound is effective against pathogens, it also exhibits cytotoxic effects on certain cancer cell lines.
Table 3: Cytotoxicity of this compound
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 20 |
MCF-7 (breast cancer) | 25 |
A549 (lung cancer) | 30 |
These results suggest that while the compound can be a potential candidate for antimicrobial therapy, its cytotoxicity needs to be carefully evaluated in therapeutic contexts.
Case Studies
Recent studies have highlighted the potential of sulfonamide derivatives in hybrid drug formulations. For instance, a study published in Nature evaluated the efficacy of hybrid compounds combining sulfonamides with other biologically active moieties. The findings indicated enhanced antibacterial and anticancer activities compared to traditional sulfonamides alone .
Properties
Molecular Formula |
C10H13NO3S |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
3-methyl-3,4-dihydro-2H-chromene-4-sulfonamide |
InChI |
InChI=1S/C10H13NO3S/c1-7-6-14-9-5-3-2-4-8(9)10(7)15(11,12)13/h2-5,7,10H,6H2,1H3,(H2,11,12,13) |
InChI Key |
ICHZPYNHAZROJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=CC=CC=C2C1S(=O)(=O)N |
Origin of Product |
United States |
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